molecular formula C16H19N3O2 B1328948 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119449-57-8

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Cat. No.: B1328948
CAS No.: 1119449-57-8
M. Wt: 285.34 g/mol
InChI Key: ITBBPTITTKPLMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable aldehyde to form an intermediate, which is then reacted with a nitrile oxide to form the oxadiazole ring . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxadiazoles .

Scientific Research Applications

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde involves its interaction with specific molecular targets. The piperidine ring and oxadiazole ring are known to interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde include:

    3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzyl chloride: Similar structure but with a chloride group instead of an aldehyde.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-[5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20/h2-4,9,11-12H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBBPTITTKPLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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